molecular formula C4HCl2F5O2 B1584360 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid CAS No. 375-07-5

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid

Cat. No.: B1584360
CAS No.: 375-07-5
M. Wt: 246.94 g/mol
InChI Key: WVWCLNDERHVFSB-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid: is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its distinct reactivity and stability.

Scientific Research Applications

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Safety and Hazards

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid is classified as a skin corrosive, Category 1B . It causes severe skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid typically involves the chlorination and fluorination of butanoic acid derivatives. One common method includes the reaction of 3,4-dichlorobutanoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine or fluorine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amine or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and stability, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,4-pentafluoro-3,4-dichlorobutanoic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 3,4-Dichloro-2,2,3,4,4-pentafluorobutyric acid

Uniqueness

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2F5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCLNDERHVFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)Cl)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334477
Record name 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-07-5
Record name 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375-07-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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